5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol

Physicochemical Properties Drug‑likeness Solubility

This para-hydroxymethylphenyl pyrimidin-2-ol offers a unique combination of XLogP3=0 and dual H-bond donor/acceptor capacity, distinguishing it from meta-isomers and methyl-capped analogs. Its >123 mM solubility and 95–98% purity make it an ideal intermediate for fragment-based drug discovery, kinase/DHODH inhibitor optimization, and nucleoside synthesis. Procure both para and meta isomers for comparative SAR studies.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1111113-67-7
Cat. No. B6385266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol
CAS1111113-67-7
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CNC(=O)N=C2
InChIInChI=1S/C11H10N2O2/c14-7-8-1-3-9(4-2-8)10-5-12-11(15)13-6-10/h1-6,14H,7H2,(H,12,13,15)
InChIKeyAWBYQPQZAONZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol (CAS 1111113-67-7) – Procurement‑Grade Pyrimidine‑2‑ol Scaffold for Advanced Medicinal Chemistry and Selective Derivatization


5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol (CAS 1111113-67-7) is a substituted pyrimidine-2-ol that incorporates a para‑hydroxymethylphenyl moiety at the 5‑position. The compound possesses a molecular weight of 202.21 g/mol and a molecular formula of C₁₁H₁₀N₂O₂ [1]. It is commercially available as a research‑grade intermediate with a minimum purity specification of 95% . The 2‑hydroxypyrimidine core exists in equilibrium with the pyrimidin‑2‑one tautomer, providing both hydrogen‑bond donor and acceptor capacity that is critical for target recognition in drug discovery programmes.

Why Generic 5‑Arylpyrimidin‑2‑ols Cannot Replace 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol in Structure‑Driven Screening


Although the pyrimidin‑2‑ol scaffold is widely represented among kinase inhibitors and antiviral agents, the precise regiochemistry and functionalisation of the aryl substituent profoundly modulate physicochemical and biological properties [1]. The para‑hydroxymethyl group in 5-(4-(hydroxymethyl)phenyl)pyrimidin-2-ol confers a unique combination of low lipophilicity (XLogP3 = 0) and dual hydrogen‑bonding capacity that distinguishes it from meta‑substituted isomers, methyl‑capped analogues, and unsubstituted phenyl congeners. Substituting with an alternative 5‑arylpyrimidin‑2‑ol without corroborating the structure–activity relationship risks compromising target engagement, solubility, or metabolic stability in ways that are not readily predictable from simple structural inspection.

5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol: Head‑to‑Head and Cross‑Study Comparative Evidence for Procurement Prioritisation


Superior Aqueous Solubility Conferred by XLogP3 = 0 Relative to Higher‑Lipophilicity Pyrimidine‑2‑ol Derivatives

5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol exhibits a computed XLogP3 value of 0, indicating a hydrophilic character that facilitates aqueous formulation and reduces non‑specific protein binding [1]. In contrast, related pyrimidine‑2‑ol derivatives bearing electron‑withdrawing or lipophilic substituents display markedly higher XLogP3 values. For example, 5-(3,4‑difluorophenyl)pyrimidin-2-ol has an XLogP3 of 1.1, and 5‑nitropyrimidin-2-ol has an XLogP3 of -0.7 [2] . The XLogP3 = 0 of the target compound positions it in a balanced hydrophilicity range that is often associated with favourable oral bioavailability and ease of handling in biological assays.

Physicochemical Properties Drug‑likeness Solubility

Regiochemical Advantage: Para‑Hydroxymethyl Phenyl Substitution Preserves Hydrogen‑Bonding Vector Compared to Meta‑Isomer

The para‑substitution pattern of 5-(4-(hydroxymethyl)phenyl)pyrimidin-2-ol maintains a linear, extended molecular geometry that optimally projects the hydroxymethyl group for solvent‑exposed or allosteric pocket interactions [1]. The meta‑isomer, 5-(3-(hydroxymethyl)phenyl)pyrimidin-2-ol (CAS 1111104-12-1), introduces a kink in the phenyl‑pyrimidine axis, altering the spatial presentation of the hydroxymethyl moiety and its hydrogen‑bonding trajectory [2]. While both isomers share identical molecular formula (C₁₁H₁₀N₂O₂) and hydrogen‑bond counts, the para‑isomer is expected to exhibit distinct binding thermodynamics and selectivity profiles in kinase or dehydrogenase active sites.

Molecular Recognition Structure‑Activity Relationship Isomeric Differentiation

Purity Specification (95% Minimum) Aligns with Industrial Research Benchmarks, Reducing Purification Burden

The compound is supplied with a minimum purity specification of 95%, as stated in the vendor technical datasheet from AKSci . This purity level is consistent with the requirements for hit‑to‑lead optimisation, biochemical assay development, and as a synthetic intermediate. In comparison, the meta‑isomer 5-(3-(hydroxymethyl)phenyl)pyrimidin-2-ol is also offered at 95% purity by several vendors, while the unsubstituted 5‑phenylpyrimidin-2-ol is often supplied at lower purity (e.g., 90%) [1]. The availability of a defined 95% grade reduces the need for in‑house purification and ensures batch‑to‑batch reproducibility in sensitive assays.

Chemical Purity Procurement Specification Quality Control

Documented Utility as a Key Intermediate for 5‑Substituted Carbocyclic Nucleoside Analogues

Patent and research disclosures explicitly identify 5-(4-(hydroxymethyl)phenyl)pyrimidin-2-ol as an important intermediate for the synthesis of novel 5‑substituted pyrimidine carbocyclic nucleoside medicines [1]. The compound offers a simple and safe operational process with mild reaction conditions, facilitating industrial‑scale production of more complex nucleoside analogues [1]. In contrast, the meta‑isomer or simpler 5‑phenylpyrimidin-2-ol analogues have not been similarly highlighted in the patent literature for this specific synthetic application.

Synthetic Intermediate Nucleoside Analogue Process Chemistry

Favourable Hydrogen‑Bonding Capacity (2 Donors, 2 Acceptors) Optimises Target Engagement Versus Methyl‑Capped Analogues

The molecule possesses two hydrogen‑bond donor atoms (the hydroxymethyl –OH and the pyrimidine N–H) and two acceptor atoms (the pyrimidine C=O and the hydroxymethyl –O–), as computed by PubChem [1]. This balanced donor/acceptor profile is critical for forming specific, directional interactions with enzyme active sites or receptor pockets. In comparison, 5‑(4‑methylphenyl)pyrimidin-2-ol (CAS 27956-36-1) has only one hydrogen‑bond donor and one acceptor, limiting its capacity for multi‑point binding [2]. The additional hydrogen‑bonding potential of the target compound is expected to translate into higher binding affinity and improved selectivity in biochemical assays.

Hydrogen Bonding Binding Affinity Ligand Efficiency

High‑Value Application Scenarios for 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol (CAS 1111113-67-7) Driven by Quantitative Differentiation


Synthesis of 5‑Substituted Carbocyclic Nucleoside Analogues for Antiviral or Anticancer Research

The compound serves as a validated intermediate for constructing 5‑substituted pyrimidine carbocyclic nucleosides, as disclosed in patent literature [1]. Its para‑hydroxymethyl group provides a convenient handle for further functionalisation (e.g., phosphorylation, glycosylation) under mild conditions. The 95% purity specification ensures that the intermediate does not introduce contaminants that could compromise subsequent multi‑step synthetic sequences. This application is supported by its documented role in industrial‑scale processes for novel nucleoside medicines.

Development of Optimised Kinase or Dehydrogenase Inhibitors via Structure‑Based Design

The compound's balanced XLogP3 = 0 and dual hydrogen‑bond donor/acceptor capacity make it an ideal starting scaffold for fragment‑based or structure‑guided optimisation of inhibitors targeting enzymes with polar active sites, such as kinases or dihydroorotate dehydrogenase (DHODH) [2] [3]. Its low lipophilicity reduces the risk of promiscuous inhibition and improves aqueous compatibility for biochemical assays, while the para‑hydroxymethylphenyl motif permits elaboration into selective, high‑affinity ligands.

Physicochemical Profiling and Solubility‑Driven Hit Triage in Early Drug Discovery

The XLogP3 = 0 value, combined with reported aqueous solubility of at least 25 mg/mL (equivalent to >123 mM), positions this compound as a 'clean' chemical probe with minimal formulation challenges [2] [4]. In hit triage cascades, compounds with XLogP3 near 0 are preferentially advanced due to their favourable drug‑like properties. This compound can serve as a benchmark for evaluating the physicochemical properties of other pyrimidine‑2‑ol derivatives.

Regiochemical Comparator Studies to Establish Structure–Activity Relationships

The para‑substitution pattern of 5-(4-(hydroxymethyl)phenyl)pyrimidin-2-ol provides a distinct molecular geometry compared to its meta‑isomer (CAS 1111104-12-1). This makes the compound valuable for comparative SAR studies aimed at understanding how subtle changes in aryl substitution affect target binding, cellular permeability, or metabolic stability [5]. Procurement of both isomers allows researchers to deconvolute the contributions of regioisomerism to overall pharmacological activity.

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